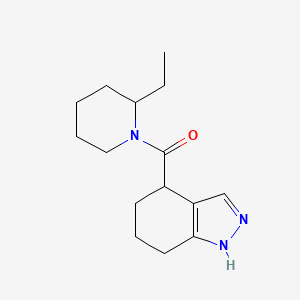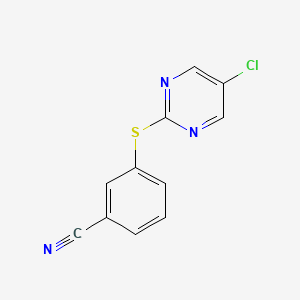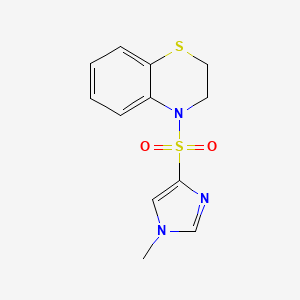![molecular formula C12H11ClN2O3S B7583065 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7583065.png)
5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first identified as a compound that could restore the activity of the tumor suppressor protein p53, which is frequently mutated in cancer cells. Since then, CP-31398 has been investigated for its ability to induce cell cycle arrest and apoptosis in cancer cells, as well as its potential as a neuroprotective agent.
作用機序
The mechanism of action of 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione involves the restoration of p53 activity in cancer cells with mutant forms of the protein. This is achieved through the stabilization of the p53 protein, which is frequently degraded in cancer cells with mutant forms of the protein. 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. In addition, 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione has been shown to modulate the activity of several other proteins involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione has been shown to have several biochemical and physiological effects in cancer cells and animal models of neurodegenerative diseases. It has been shown to induce cell cycle arrest and apoptosis in cancer cells with mutant forms of the p53 protein. 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione has also been shown to reduce neuronal death in animal models of neurodegenerative diseases, possibly through the modulation of several proteins involved in cell death pathways.
実験室実験の利点と制限
5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that it has not yet been tested in human clinical trials, which limits its potential as a therapeutic agent. In addition, 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione has not been extensively studied for its potential side effects, which could limit its clinical usefulness.
将来の方向性
There are several future directions for research on 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. This could involve testing its efficacy in animal models of these diseases, as well as conducting human clinical trials. Another direction is to further investigate its mechanism of action, particularly in terms of the modulation of other proteins involved in cell cycle regulation and apoptosis. Finally, future research could focus on the development of new derivatives of 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione with improved efficacy and reduced side effects.
合成法
The synthesis of 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione involves several steps, starting with the reaction of 2-amino-4,6-dichloropyrimidine with acetic anhydride to form 2-acetamido-4,6-dichloropyrimidine. This compound is then reacted with methyl acetoacetate in the presence of sodium ethoxide to form 5-acetyl-2-acetamido-4,6-dichloropyrimidine. The final step involves the reaction of this compound with 5-chlorothiophene-2-carbaldehyde in the presence of sodium methoxide to form 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione.
科学的研究の応用
5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to restore the activity of p53 in cancer cells with mutant forms of the protein, leading to cell cycle arrest and apoptosis. 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione has also been investigated for its potential as a neuroprotective agent, as it has been shown to reduce neuronal death in animal models of neurodegenerative diseases.
特性
IUPAC Name |
5-acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-7(16)9-6-15(12(18)14(2)11(9)17)5-8-3-4-10(13)19-8/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAHHRPWIJGSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)N(C1=O)C)CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxa-7-azaspiro[4.4]nonan-7-yl-(5-propyl-1H-pyrazol-3-yl)methanone](/img/structure/B7582987.png)
![N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7583005.png)
![7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583012.png)
![(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583019.png)
![(4-chloro-5-cyclopropyl-1H-pyrazol-3-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7583025.png)
![(2-ethyl-1H-imidazol-5-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7583035.png)
![2-(3-methylpiperidin-1-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583038.png)
![(2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7583041.png)
![3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7583062.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-2-yl)methanone](/img/structure/B7583072.png)



